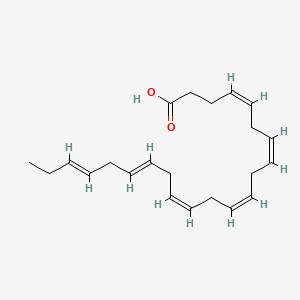

4,7,10,13,16,19-Docosahexaenoic acid

Übersicht

Beschreibung

4,7,10,13,16,19-Docosahexaenoic acid is a long-chain polyunsaturated fatty acid with 22 carbon atoms and six cis double bonds. It is an omega-3 fatty acid, commonly found in fish oils and marine algae. This compound plays a crucial role in the growth and functioning of the brain, eyes, and heart .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,7,10,13,16,19-Docosahexaenoic acid can be synthesized through various chemical routes. One common method involves the elongation and desaturation of shorter-chain omega-3 fatty acids, such as eicosapentaenoic acid. This process typically requires specific enzymes and reaction conditions to introduce the necessary double bonds at the correct positions .

Industrial Production Methods

Industrially, this compound is often produced through the fermentation of microalgae. These microalgae are cultivated in controlled environments, and the fatty acid is extracted and purified from the biomass. This method is preferred for its sustainability and ability to produce high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4,7,10,13,16,19-Docosahexaenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: The double bonds can be reduced to form saturated fatty acids.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or peroxides under controlled conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.

Esterification: Alcohols in the presence of an acid catalyst, such as sulfuric acid.

Major Products

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated fatty acids.

Esterification: Fatty acid esters.

Wissenschaftliche Forschungsanwendungen

Neurodevelopment and Cognitive Health

DHA is vital for brain development and function. It constitutes a significant portion of the brain's phospholipid membranes and is essential for neuronal integrity and signaling.

- Cognitive Function : Research indicates that higher DHA levels are associated with a reduced risk of neurodegenerative diseases such as Alzheimer's. A study found that individuals with elevated blood DHA levels were 49% less likely to develop Alzheimer's compared to those with lower levels . This protective effect is particularly pronounced in individuals carrying the ApoE4 gene variant, which increases Alzheimer's susceptibility .

- Neurodevelopment : DHA is critical during early development stages. It supports the formation of neural structures and enhances cognitive outcomes in children. Studies have shown that adequate DHA intake during pregnancy is linked to improved visual and cognitive development in infants .

Cardiovascular Health

DHA has been extensively studied for its cardiovascular benefits. It contributes to heart health through several mechanisms:

- Lipid Regulation : DHA supplementation has been shown to reduce triglyceride levels while increasing low-density lipoprotein (LDL) particle size. This change is beneficial as it reduces cardiovascular disease risk factors .

- Anti-inflammatory Properties : DHA is involved in producing resolvins and protectins, which are lipid mediators that help resolve inflammation. These compounds have been demonstrated to have protective effects on cardiovascular tissues .

Inflammatory Conditions

The anti-inflammatory properties of DHA make it a valuable compound in managing various inflammatory diseases:

- Rheumatoid Arthritis : Clinical studies suggest that DHA can alleviate symptoms of rheumatoid arthritis by modulating inflammatory pathways .

- Other Inflammatory Disorders : DHA has shown potential benefits in conditions like inflammatory bowel disease and other chronic inflammatory states due to its ability to influence eicosanoid synthesis and immune responses .

Mental Health

DHA's role extends into mental health, particularly concerning mood disorders:

- Depression : Some studies indicate that DHA may have antidepressant effects. A randomized controlled trial explored the efficacy of EPA-enriched versus DHA-enriched omega-3 preparations in patients with major depressive disorder (MDD). While results were mixed, there is growing evidence supporting the potential benefits of omega-3 fatty acids in mood regulation .

Summary of Physiological Roles

The following table summarizes the physiological roles of DHA and their associated clinical benefits:

| Physiological Role | Potential Clinical Benefit |

|---|---|

| Regulation of blood pressure | Decreased blood pressure; beneficial for hypertension |

| Regulation of platelet function | Decreased likelihood of thrombosis |

| Regulation of plasma triglycerides | Decreased triglyceride levels; beneficial for CVD |

| Improvement of vascular function | Enhanced vascular reactivity |

| Neuroprotection | Reduced risk of neurodegenerative diseases |

Wirkmechanismus

4,7,10,13,16,19-Docosahexaenoic acid exerts its effects through several mechanisms:

Incorporation into Cell Membranes: Enhances membrane fluidity and function.

Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines and eicosanoids.

Neuroprotective Effects: Promotes neurogenesis and protects against neuronal damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eicosapentaenoic acid: Another omega-3 fatty acid with five double bonds.

Arachidonic acid: An omega-6 fatty acid with four double bonds.

Linoleic acid: An omega-6 fatty acid with two double bonds.

Uniqueness

4,7,10,13,16,19-Docosahexaenoic acid is unique due to its six double bonds, which confer distinct structural and functional properties. Its high degree of unsaturation makes it particularly effective in enhancing membrane fluidity and function, which is crucial for the proper functioning of the brain and eyes .

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9-,13-12-,16-15-,19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMBGCFOFBJSGT-UAYLQDFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.